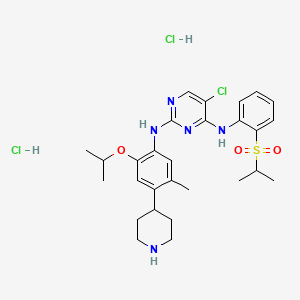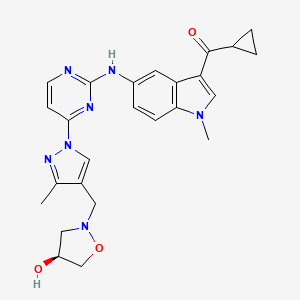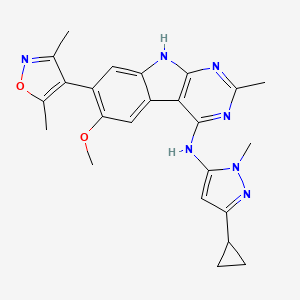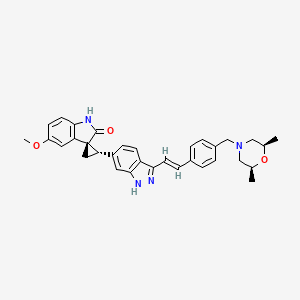
Monosodium 4-hydroxy-3-((2-hydroxy-1-naphthalenyl)azo)-5-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C.I. 15690 is a dye.
Applications De Recherche Scientifique
Synthesis and Characterization of New Compounds
- Azo-Linked Schiff Base Ligands and Metal Complexes : Azo compounds like the mentioned substance have been used to create azo-linked Schiff base ligands, which are then used to synthesize metal complexes with copper(II), nickel(II), and cobalt(II). These complexes have been studied for their structural characteristics and potential applications in various fields (Tunçel & Serin, 2006).
Metal Ion Complexation Studies
- Complexation with Metal Ions : Research on the interaction of azo compounds with cobalt(II), nickel(II), and zinc(II) ions has been conducted. These studies are important for understanding the complexation behavior of these compounds in aqueous solutions and could have implications in fields such as catalysis and material science (Ibañez & Escandar, 1998).
Azo Coupling Reactions
- Azo Coupling Reaction Mechanisms : The azo coupling reactions of similar compounds have been studied to understand their pH-dependence and micromixing effects. These insights are crucial for the synthesis of dyes and other azo-derived materials (Kamiński et al., 1983).
Analytical Applications
- Spectrophotometric Determination of Elements : Azo compounds have been used in the development of new reagents for the spectrophotometric determination of elements like magnesium, highlighting their role in analytical chemistry (Mann & Yoe, 1957).
Synthesis of Novel Ligands
- Novel Vic-Dioximes : Azo compounds have been used to synthesize novel vic-dioxime ligands. These ligands are studied for their complexation with transition metal ions and evaluated for biological activity, showcasing their potential in biochemistry (Kurtoglu et al., 2008).
Spectrophotometric Applications
- Trace Metal Determination : The use of azo compounds in the spectrophotometric determination of trace metals like copper has been studied. This emphasizes their utility in trace metal analysis and environmental monitoring (Beaupré et al., 1979).
Structural Analysis of Azo Dyes
Chemichromic Azo Dyes : The structural study and synthesis optimization of chemichromic azo dyes derived from azo coupling reactions have been explored. These dyes have potential applications in sensors for monitoring physiological parameters (Viscardi et al., 2002).
Spectroscopic Study of Azo Dyes : Spectroscopic techniques have been used to study the structure of certain azo dyes in solution and solid state, which is important for understanding their chemical behavior and potential applications in various industries (Almeida et al., 2010).
Environmental Applications
- Dye Degradation by Microorganisms : The degradation of azo dyes like amaranth by microorganisms has been studied. This research is vital for understanding how to mitigate environmental pollution caused by synthetic dyes (Gomi et al., 2011).
Analytical Chemistry in Environmental Studies
- Solid-Phase Extraction of Sulfonates : Techniques involving the use of azo compounds in solid-phase extraction for environmental analysis have been developed. This highlights their role in the monitoring and analysis of industrial effluents and environmental pollutants (Alonso et al., 1999).
Propriétés
Numéro CAS |
3179-84-8 |
|---|---|
Nom du produit |
Monosodium 4-hydroxy-3-((2-hydroxy-1-naphthalenyl)azo)-5-nitrobenzenesulfonate |
Formule moléculaire |
C27H28 |
Poids moléculaire |
352.52 |
Nom IUPAC |
sodium;4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H11N3O7S.Na/c20-14-6-5-9-3-1-2-4-11(9)15(14)18-17-12-7-10(27(24,25)26)8-13(16(12)21)19(22)23;/h1-8,20-21H,(H,24,25,26);/q;+1/p-1 |
Clé InChI |
LSOXYJGYWCFOKX-CCEZHUSRSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)S(=O)(=O)[O-])[N+](=O)[O-])O)O.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
C.I. 15690; Chrome Black BK; Eriochrome Black SR; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



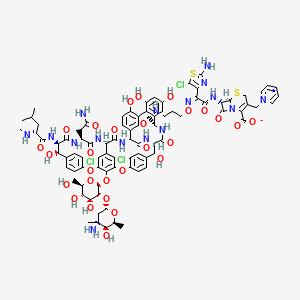
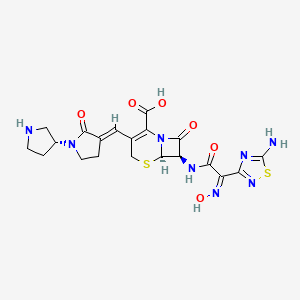


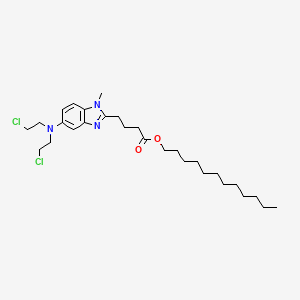
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)


